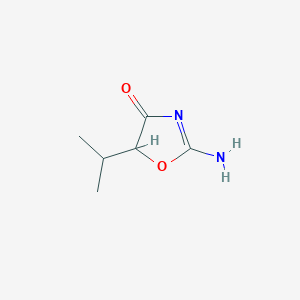

2-氨基-5-异丙基-1,3-恶唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

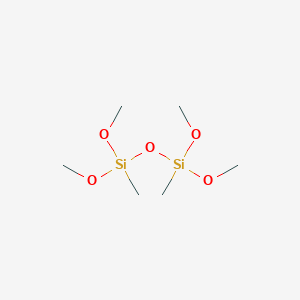

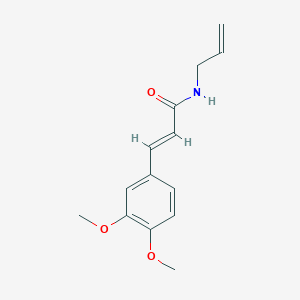

The compound "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" is a derivative of oxazolone, which is a class of heterocyclic organic compounds containing an oxazole ring. Oxazolones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of oxazolone derivatives can be performed using amino acids as starting materials. The one-pot synthesis method described in the second paper involves the activation of carboxylic acids with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in an aqueous solvent. This method simplifies the process by using the same coupling reagent, DMT-MM, for both the N-acylation of amino acids and the subsequent cyclodehydration to form the oxazolone ring .

Molecular Structure Analysis

Oxazolones, including the compound , typically consist of a five-membered ring containing one oxygen and one nitrogen atom. The presence of the isopropyl group on the 5-position of the oxazolone ring could influence the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one," oxazolone derivatives are known to participate in various chemical reactions. These can include nucleophilic attacks at the carbonyl carbon, cyclization reactions, and transformations into other heterocyclic systems. The specific reactivity of the compound would depend on the substituents present on the oxazolone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolone derivatives are influenced by their molecular structure. The presence of the amino group can contribute to the compound's solubility in water and other polar solvents, while the isopropyl group may increase its hydrophobic character. The oxazolone ring itself is a planar, aromatic system that can engage in π-π interactions and hydrogen bonding, which could be relevant in the context of biological activity .

Relevant Case Studies

The first paper discusses the synthesis of oxazolone derivatives and their evaluation for antioxidant activity. Although it does not specifically mention "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one," it provides insight into the potential biological activities of similar compounds. The synthesized compounds in this study were tested against the HepG2 cell line, and some showed good anti-proliferative effects. Additionally, the antioxidant activity was assessed using ABTS and DPPH radical scavenging assays, with several compounds exhibiting excellent potency .

科学研究应用

聚合物科学中的共聚合

2-氨基-5-异丙基-1,3-恶唑-4(5H)-酮已在聚合物科学领域得到探索。例如,它被用于与苯乙烯共聚,从而形成新的聚合物材料。研究了单体的反应性比和异构化的恶唑酮在共聚合中的参与,从而深入了解了聚合机理和在材料科学中的潜在应用 (Iwakura, Toda, & Torii, 1966).

肽合成

该化合物在肽合成中具有重要意义。研究表明,它可用于由 N-烷氧羰基氨基酸制备 2-烷氧基-5(4H)-恶唑酮。这些发现对于理解肽合成中的碳二亚胺介导的反应至关重要,为复杂肽和氨基酸的合成提供了一种方法 (Benoiton & Chen, 1981).

有机化学中的杂环合成

这种化学物质在有机化学中合成各种杂环中也发挥着作用。它参与形成 2-恶唑啉、2-咪唑啉和其他杂环化合物的反应。此类应用对于开发药物和复杂有机分子至关重要 (Schöllkopf, 1979).

扩环反应

另一个重要的应用是扩环反应。1,3-恶唑-5(4H)-酮(2-氨基-5-异丙基-1,3-恶唑-4(5H)-酮所属的类别)被用作分子间和分子内反应中的中间体。这些反应在合成具有药学相关性的环状缩肽和环肽中特别有用 (Heimgartner, Kostikov, Kuznetsov, & Baird, 2010).

晶体结构研究

还对该化合物的衍生物的晶体结构进行了研究。例如,对嘧啶并[6,1-b][1,3]恶嗪-6-酮衍生物晶体结构的研究提供了对分子构型和在设计新材料或药物中的潜在应用的见解 (Guillon 等,2018).

未来方向

属性

IUPAC Name |

2-amino-5-propan-2-yl-1,3-oxazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWTZALBLQKRAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406925 |

Source

|

| Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

CAS RN |

15900-26-2 |

Source

|

| Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)